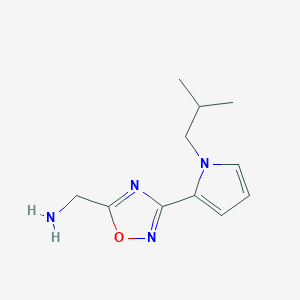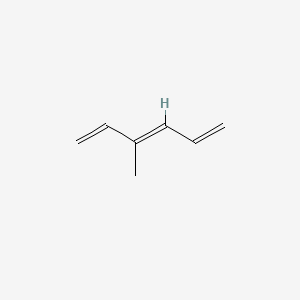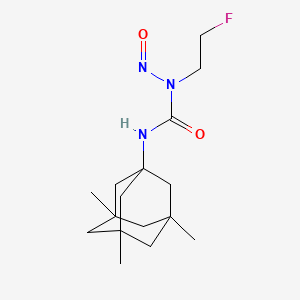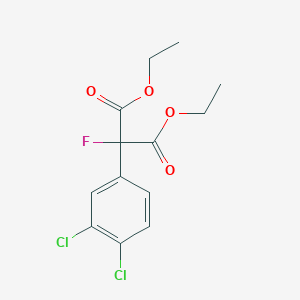
N-(tert-Butoxycarbonyl)tocinoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)tocinoic Acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The Boc group is particularly valued for its stability under a variety of conditions and its ease of removal under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)tocinoic Acid typically involves the reaction of tocinoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)tocinoic Acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used in dichloromethane for Boc removal.
Hydrochloric Acid (HCl): Used in methanol or ethyl acetate for deprotection.
Oxalyl Chloride: Used in methanol for mild deprotection.
Major Products: The major product of these reactions is the deprotected amine, along with by-products such as carbon dioxide and tert-butyl cation .
Applications De Recherche Scientifique
Chemistry: N-(tert-Butoxycarbonyl)tocinoic Acid is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amino groups in drug synthesis, ensuring that the active sites of the molecules remain intact during various stages of synthesis .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal choice for large-scale production .
Mécanisme D'action
The mechanism of action for N-(tert-Butoxycarbonyl)tocinoic Acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation .
Comparaison Avec Des Composés Similaires
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable compared to Boc due to the less substituted alkyl group.
Uniqueness: N-(tert-Butoxycarbonyl)tocinoic Acid is unique due to the stability of the tert-butyl carbocation formed during deprotection, making the Boc group easier to remove compared to other protecting groups. This stability allows for a wide range of reaction conditions without compromising the integrity of the protected amine .
Propriétés
Formule moléculaire |
C35H52N8O12S2 |
|---|---|
Poids moléculaire |
841.0 g/mol |
Nom IUPAC |
(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C35H52N8O12S2/c1-6-17(2)27-32(51)38-20(11-12-25(36)45)28(47)40-22(14-26(37)46)29(48)41-24(33(52)53)16-57-56-15-23(42-34(54)55-35(3,4)5)31(50)39-21(30(49)43-27)13-18-7-9-19(44)10-8-18/h7-10,17,20-24,27,44H,6,11-16H2,1-5H3,(H2,36,45)(H2,37,46)(H,38,51)(H,39,50)(H,40,47)(H,41,48)(H,42,54)(H,43,49)(H,52,53)/t17-,20-,21-,22-,23-,24-,27?/m0/s1 |
Clé InChI |
ATNMFXCGUCRBER-HWERWGBCSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


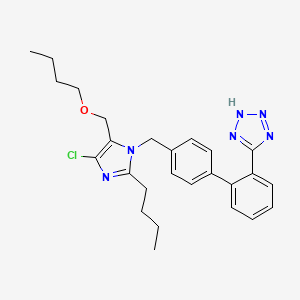
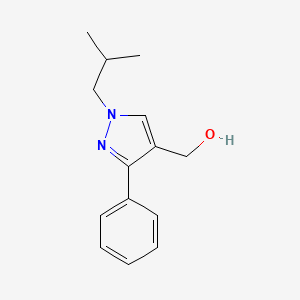
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
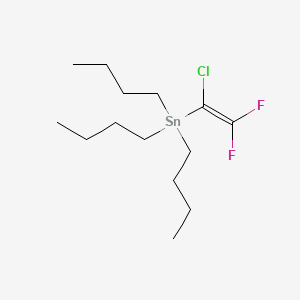

![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

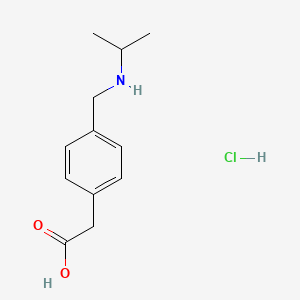
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
